4-Tert-butylphenoxyacetic acid
Overview
Description
4-Tert-butylphenoxyacetic acid is a chemical compound related to 4-tert-butylphenol (4-tBP), which is a phenolic endocrine-disrupting chemical known for its environmental persistence and potential toxic effects . The compound is structurally characterized by the presence of a tert-butyl group attached to a phenol ring, which is further linked to an acetic acid moiety through an ether linkage. This structure is a derivative of 4-tert-butylphenol and is of interest due to its potential applications in various chemical syntheses and its environmental relevance.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, 4-tert-butylphenoxyacetylhydrazones were synthesized by reacting 4-tert-butylphenoxyacetylhydrazide with aromatic aldehydes and acetone . Another study reported the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . Additionally, N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was synthesized for use as a handle in solid-phase synthesis of peptide alpha-carboxamides . These studies demonstrate the synthetic versatility of compounds related to 4-tert-butylphenoxyacetic acid.
Molecular Structure Analysis
The molecular structure of 4-tert-butylphenoxyacetic acid derivatives has been investigated using various spectroscopic techniques. X-ray analysis and IR spectroscopy were used to determine the structural peculiarities of 4-tert-butylphenoxyacetylhydrazones, revealing the existence of different conformers and the influence of inter- and intramolecular hydrogen bonds on the structure . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of 4-tert-butylphenol, a related compound, has been studied in the context of environmental degradation. It undergoes transformation in ferrate(VI) oxidation processes, leading to various products such as hydroxylation products, benzene-ring cleavage products, and polymerization products . In photo-initiated degradation processes, 4-tert-butylphenol is transformed into by-products like 4-tert-butylcatechol and its dimer . These studies provide insights into the potential degradation pathways and reactions that 4-tert-butylphenoxyacetic acid might undergo in environmental or synthetic contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylphenoxyacetic acid and its derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group imparts steric bulk, which can affect the compound's solubility and reactivity. The ether linkage to the acetic acid moiety may also influence the acidity and potential for forming esters or amides. While specific studies on the physical and chemical properties of 4-tert-butylphenoxyacetic acid were not provided, related research on 4-tert-butylphenol and its derivatives offers valuable information. The transformation of 4-tert-butylphenol by ferrate(VI) demonstrated the feasibility of treating phenol-contaminated waters, indicating its potential utility in environmental remediation .
Scientific Research Applications
Endocrine Disruptors Detection
Mol, Sunarto, and Steijger (2000) investigated the determination of hydroxyl-group containing endocrine disruptors, including 4-tert-butylphenoxyacetic acid, using derivatization and gas chromatography. This research is significant for environmental studies as it enables the sensitive detection of endocrine disruptors in surface water, crucial for understanding environmental pollution and its impact on ecosystems and human health (Mol, Sunarto, & Steijger, 2000).
Oligonucleotide Synthesis
In the field of molecular biology, Sinha et al. (1993) described using tert-butylphenoxyacetyl for N-protection of nucleoside bases during oligonucleotide synthesis. This methodology is vital for the development of DNA and RNA analogs and has implications in genetic research and therapeutic applications (Sinha et al., 1993).
Chemical Synthesis and Reaction Pathways
Weyhermüller, Wagner, and Chaudhuri (2011) explored the use of ligands like tert-butylphenoxyacetic acid in the formation of dibridged diiron(III) complexes. Their research contributes to the understanding of magnetostructural correlation in chemistry, which can be applicable in materials science and catalysis (Weyhermüller, Wagner, & Chaudhuri, 2011).
Pharmaceutical Research
In pharmaceutical research, Bodanszky and Bodanszky (2009) demonstrated the selective removal of tert-butylphenoxyacetic acid groups, important in the synthesis of various pharmaceutical compounds. This research helps in improving the efficacy and purity of pharmaceutical products (Bodanszky & Bodanszky, 2009).
Water Treatment and Environmental Chemistry
Zheng et al. (2020) studied the transformation of 4-tert-butylphenol, a compound related to 4-tert-butylphenoxyacetic acid, in water treatment processes. Their research is pivotal in developing effective methods for removing environmental pollutants and ensuring safe water supplies (Zheng et al., 2020).
Safety And Hazards
4-Tert-butylphenoxyacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . In case of contact, rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
2-(4-tert-butylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIGAJNVRFKBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170863 | |
Record name | (p-tert-Butylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenoxyacetic acid | |
CAS RN |
1798-04-5 | |
Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (p-tert-Butylphenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1798-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (p-tert-Butylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-butylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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